N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H19ClN4O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-4-7-24-18(15-6-5-8-27-15)22-23-19(24)28-11-17(25)21-14-9-12(2)13(20)10-16(14)26-3/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChI Key |
KKPGANILSLDBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, resulting in different reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Observations:
Substitution with pyridinyl (electron-withdrawing) or furanyl (electron-donating) groups at position 5 modulates electronic properties, affecting binding affinity .
Phenyl Group Modifications :
- Chlorine and methoxy groups on the phenyl ring (e.g., 4-Cl, 2-OCH₃) contribute to lipophilicity and membrane permeability, critical for bioavailability .
- Bulkier substituents (e.g., 2,4,6-trimethylphenyl in ) may reduce metabolic degradation but increase steric hindrance.
Pharmacological Activity Comparisons
- Anti-Exudative Activity: Derivatives with a 4-amino group on the triazole ring (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Anti-Inflammatory Potential: Compounds with 4-chlorophenyl or pyridinyl groups exhibited COX-2 inhibition in analogs, though direct data for the main compound are unavailable .
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple rings and functional groups, which may influence its biological interactions. The key structural components are:
| Component | Description |
|---|---|
| Molecular Formula | C22H20ClN5O3S |
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | CTTSWFMQTOCPGS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor and exhibit receptor binding capabilities. The presence of the triazole ring is particularly significant as it is known for its role in biological activity, often enhancing the compound's ability to interact with target enzymes or receptors.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, research has demonstrated that compounds with similar structural motifs exhibit potent activity against Mycobacterium tuberculosis and other pathogens. The IC50 values for related compounds range from 1.35 to 2.18 μM, indicating promising potential for anti-tubercular applications .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the effectiveness of these compounds against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in disease pathways. For example, triazole-based compounds have been shown to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial in cancer progression and microbial resistance .
Case Studies
- Anti-Tubercular Activity : A study evaluating the anti-tubercular properties of triazole derivatives found that several compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis with low cytotoxicity to human cells . This suggests a favorable therapeutic index for further development.
- Cytotoxicity Evaluation : In cytotoxicity assays conducted on HEK-293 cells, certain derivatives showed minimal toxicity, supporting their potential as safe therapeutic agents .
- Mechanistic Studies : Docking studies revealed that the compound interacts favorably with target proteins involved in disease mechanisms, providing insights into its mode of action at the molecular level.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol, 80°C, 6–8 hours) .
- Step 2: Introduction of the sulfanylacetamide group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
- Step 3: Coupling the chlorinated phenyl moiety using Ullmann-type coupling with CuI catalysis in DMF at 100°C .
Optimization Tips:
- Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., switch from DCM to THF) to improve yield .
- Maintain inert atmospheres (N₂/Ar) during allyl group (prop-2-en-1-yl) incorporation to prevent oxidation .
Q. How is structural characterization performed, and what analytical methods are most reliable?
Key Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of triazole substitution and furan ring orientation .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (expected m/z ~460–470) and detects isotopic patterns for chlorine .
- X-ray Crystallography: Resolves conformational flexibility of the allyl group and triazole-sulfanyl bond angles (if single crystals are obtainable) .
Common Pitfalls:
- Overlapping signals in NMR due to aromatic protons require 2D-COSY or NOESY for resolution .
Q. What preliminary biological screening assays are recommended for this compound?
- Anti-inflammatory Activity: Use a rat carrageenan-induced paw edema model to assess anti-exudative effects at 10–50 mg/kg doses .
- Antimicrobial Screening: Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) due to triazole’s known activity against penicillin-binding proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?
Methodology:
- Analog Synthesis: Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to test anti-inflammatory potency .
- Comparative Analysis: Benchmark against analogs like N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide (IC₅₀ = 8.2 µM vs. 12.5 µM for parent compound) .
Data Interpretation:
- Correlate logP values (calculated via ChemAxon) with cellular permeability trends .
Q. How can computational methods predict target interactions?
Approach:
- Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). The furan ring shows π-π stacking with Tyr355, while the allyl group occupies a hydrophobic pocket .
- MD Simulations: Run 100-ns simulations in GROMACS to assess triazole-sulfanyl bond stability in aqueous environments .
Validation:
Q. How should conflicting data on biological activity be resolved?
Case Example:
- Discrepancy: One study reports IC₅₀ = 15 µM against COX-2 , while another shows IC₅₀ = 28 µM .
Resolution Strategies: - Verify assay conditions (e.g., ATP concentration in kinase assays) and cell line provenance.
- Replicate experiments using standardized protocols (e.g., CellTiter-Glo for cytotoxicity) .
Q. What strategies mitigate degradation during long-term stability studies?
Findings:
- Light Sensitivity: Store at -20°C in amber vials; UV-Vis shows 15% degradation after 30 days under light vs. 5% in darkness .
- pH Stability: Degrades rapidly at pH < 4 (hydrolysis of acetamide); use buffered formulations (pH 6–7) for in vivo studies .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
